molecular formula C8H9F3N2 B1320862 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine CAS No. 885277-36-1

2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine

Cat. No. B1320862
M. Wt: 190.17 g/mol
InChI Key: ZYAAOPBQLZKGHH-UHFFFAOYSA-N
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Description

2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their diverse pharmacological properties and are components of several marketed drugs . The trifluoromethyl group attached to the pyridine ring is a common motif in medicinal chemistry due to its lipophilic character and ability to modulate the biological activity of molecules .

Synthesis Analysis

The synthesis of related pyridine derivatives often involves the reaction of substituted pyridines with various amines. For instance, the synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines involves stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with primary amines, leading to N-substituted 1-(2-pyridinyl)ethylamines with inversion of configuration . Similarly, the synthesis of 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine from 1-(3-methylthiobut-1-phenyl)pyrrolidine and 4-ethoxy-1,1,1-trifluoro-but-3-en-2-one under specific reaction conditions indicates the complexity and precision required in synthesizing such compounds .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be characterized by various spectroscopic methods, including NMR and mass spectroscopy, and confirmed by single-crystal X-ray diffraction studies . The presence of substituents on the pyridine ring, such as the trifluoromethyl group, can significantly influence the molecular geometry and electronic properties of the compound, which can be further analyzed using density functional theory (DFT) calculations .

Chemical Reactions Analysis

Pyridine derivatives can participate in a variety of chemical reactions. For example, the regioselective synthesis of pyridine derivatives can be achieved by reacting ethyl 4,4,4-trifluoro-3-oxo-butyrate with dimethyl diacetyl pyridine in the presence of sodium ethoxide . Additionally, the formation of stable metal complexes with pyridine derivatives, as seen with 2,6-bis(pyrrolidin-2-yl)pyridine and copper(II) ions, demonstrates the potential of these compounds to act as ligands in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and boiling point, are influenced by the nature of the substituents on the pyridine ring. The introduction of a trifluoromethyl group can increase the lipophilicity of the compound, which may affect its pharmacokinetic properties . The crystal structure analysis can provide insights into the intermolecular interactions, such as hydrogen bonding and π-stacking, which can influence the compound's stability and reactivity .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of agrochemical and pharmaceutical industries .

Summary of the Application

Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

Methods of Application or Experimental Procedures

The synthesis and applications of TFMP and its derivatives involve various chemical reactions . The specific methods and procedures would depend on the particular derivative being synthesized and its intended application .

Results or Outcomes

More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. Anti-Fibrosis Activity

Specific Scientific Field

This application falls under the field of medicinal chemistry, specifically in the study of anti-fibrosis activity .

Summary of the Application

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Methods of Application or Experimental Procedures

The specific methods and procedures would involve the design and synthesis of the 2-(pyridin-2-yl) pyrimidine derivatives, followed by evaluation of their biological activities against HSC-T6 .

Results or Outcomes

Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Safety And Hazards

This compound is classified as acute toxic Cat.3 and hazardous materials causing chronic effects . It’s also classified as non-combustible .

Future Directions

TFMP derivatives have been used in the agrochemical and pharmaceutical industries . It’s expected that many novel applications of TFMP will be discovered in the future . Currently, the major use of TFMP derivatives is in the protection of crops from pests .

properties

IUPAC Name

2-[5-(trifluoromethyl)pyridin-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)6-1-2-7(3-4-12)13-5-6/h1-2,5H,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAAOPBQLZKGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592507
Record name 2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine

CAS RN

885277-36-1
Record name 5-(Trifluoromethyl)-2-pyridineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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